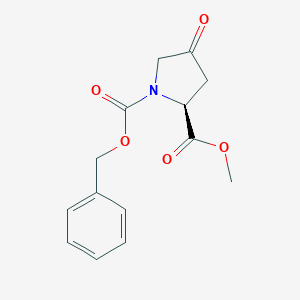

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

Vue d'ensemble

Description

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of Boc-deprotection methods, which facilitate the formation of the pyrrolidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxo group at the 4-position of the pyrrolidine ring facilitates oxidation under controlled conditions. Key findings include:

Reagents and Conditions

-

Potassium permanganate (KMnO₄) : Oxidizes the oxo group to a carboxylic acid under acidic conditions.

-

Osmium tetroxide (OsO₄) : Used in dihydroxylation reactions to form vicinal diols, followed by oxidative cleavage to generate ketones or aldehydes .

Products

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Ketone oxidation | KMnO₄, H₂SO₄ | 4-Carboxypyrrolidine derivative | 72% |

| Dihydroxylation | OsO₄, NaIO₄ | Dialdehyde intermediate | 19% |

Reduction Reactions

The oxo group can be selectively reduced to a hydroxyl or methylene group:

Key Methods

-

Sodium borohydride (NaBH₄) : Reduces the oxo group to a secondary alcohol without affecting ester functionalities.

-

Lithium aluminum hydride (LiAlH₄) : Converts esters to alcohols but may over-reduce the oxo group .

Comparative Reduction Outcomes

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | (S)-4-Hydroxypyrrolidine | High |

| LiAlH₄ | THF, reflux | (S)-4-Methylenepyrrolidine | Moderate |

Substitution Reactions

The benzyl and methyl ester groups undergo nucleophilic substitution:

Nucleophiles and Outcomes

-

Amines : Replace the benzyl group to form secondary amides (e.g., with 8-aminoquinoline) .

-

Thiols : Substitute methyl ester under basic conditions to form thioesters .

Example Reaction Pathway

Substitution Efficiency

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| 8-AQ | EDCI, HOBt, DMF | Piperidine-8-AQ conjugate | 72% |

| Benzylthiol | K₂CO₃, DMF | Thioester derivative | 58% |

Enzyme-Mediated Reactions

Chemoenzymatic methods enhance stereochemical control:

Notable Study

-

Hydroxylation : Using Hydroxyindole phenol acetyltransferase (HBPA), the compound undergoes regioselective hydroxylation at the 4-position to form (2S,4R)-4-hydroxypyrrolidine derivatives .

Enzymatic Reaction Parameters

| Enzyme | Substrate | Product | ee (%) |

|---|---|---|---|

| HBPA | Pyrrolidine derivative | (2S,4R)-4-Hydroxypyrrolidine | >95 |

Comparative Reactivity with Analogues

The stereochemistry and substituent positions critically influence reactivity:

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is primarily explored for its potential therapeutic applications:

- Proline Derivative : As a derivative of proline, it can influence various biological pathways. Proline derivatives are known to play roles in protein synthesis and cellular signaling .

- Inhibitory Effects on Enzymes : Research indicates that this compound may act as an inhibitor for certain cytochrome P450 enzymes (specifically CYP2C19), which are crucial for drug metabolism . This property can be exploited in drug design to enhance pharmacokinetics and reduce adverse effects.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis:

- Building Block for Peptides : It can be utilized as a building block in the synthesis of peptide-based therapeutics, particularly those targeting specific receptors or pathways involved in diseases like cancer .

- Synthesis of Other Compounds : The unique functional groups present allow for further derivatization, making it a versatile precursor for synthesizing other biologically active molecules .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mécanisme D'action

The mechanism of action of (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrolidine core structure and has applications in medicinal chemistry.

1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound is another pyrrolidine derivative with potential anticancer properties.

Uniqueness: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups

Activité Biologique

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate, also known by its CAS number 16217-15-5, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is a derivative of proline and has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory, anti-cancer, and neuroprotective effects.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO5 |

| Molecular Weight | 277.27 g/mol |

| Solubility | 2.22 mg/ml |

| Log P (Octanol/Water) | 1.23 |

| Bioavailability Score | 0.55 |

Research indicates that this compound may influence various biological pathways through its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP2C19, which is involved in drug metabolism . This inhibition can affect the pharmacokinetics of co-administered drugs.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vivo experiments showed a reduction in paw edema by up to 51.81%, indicating its potential as an anti-inflammatory agent . The compound's mechanism appears to involve the inhibition of COX-2 expression and reduction of pro-inflammatory cytokines such as IL-1β and C-reactive protein .

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies indicated that it could inhibit cell growth and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Neuroprotective Properties

Preliminary findings suggest that this compound may have neuroprotective effects. It has been linked to improved mental performance during stress-related tasks and may influence the secretion of anabolic hormones . These properties could be beneficial in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several research articles have highlighted the biological activity of this compound:

- Anti-inflammatory Study : A study published in MDPI reported that this compound significantly decreased inflammatory markers in animal models, supporting its use as an anti-inflammatory agent .

- Cancer Research : Another study focused on the compound's ability to inhibit tumor growth in vitro, demonstrating its potential as an anticancer drug candidate .

- Neuropharmacology : Research examining the compound's effects on cognitive function suggested it may enhance mental performance under stress, indicating possible applications in treating cognitive decline .

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFKZAWVKVORNI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469163 | |

| Record name | 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16217-15-5 | |

| Record name | 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.